molecular formula C16H24N2O2 B118379 1-Boc-4-(Phenylamino)piperidine CAS No. 125541-22-2

1-Boc-4-(Phenylamino)piperidine

Cat. No. B118379
CAS RN: 125541-22-2
M. Wt: 276.37 g/mol
InChI Key: HTIWISWAPVQGMI-UHFFFAOYSA-N
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Description

1-Boc-4-(Phenylamino)piperidine is an amino acid derivative widely employed as a reagent in organic synthesis . This compound exhibits remarkable versatility, finding applications in various fields such as peptide and protein synthesis, organic synthesis, and drug development . It is also used as an intermediate in the manufacture of fentanyl, as well as various related derivatives .


Synthesis Analysis

Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The synthesis of this compound involves the reaction of N-tert-butoxycarbonyl-4-piperidone with aniline .


Molecular Structure Analysis

The molecular formula of this compound is C16H24N2O2 . The InChI string is InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 .


Chemical Reactions Analysis

This compound is used as an intermediate in the manufacture of fentanyl and various related derivatives . It is also a precursor in the synthesis of 4-anilinopiperidine .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 276.37 g/mol . The IUPAC name is tert-butyl 4-anilinopiperidine-1-carboxylate .

Scientific Research Applications

Application in Behavioral and Neurological Studies

1-Boc-piperidine-4-carboxaldehyde, a derivative of 1-Boc-4-(Phenylamino)piperidine, has been studied for its effects on binge-eating behavior and anxiety in rats. It was found to decrease calorie intake from hyper-caloric food in a binge-eating protocol and exert an anxiolytic effect in male rats, although its mechanism of action remains to be characterized (Guzmán-Rodríguez et al., 2021).

Synthesis and Chemical Reactivity

The lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine, including this compound, has been used in the synthesis of compounds containing a quaternary stereocenter, important in pharmaceutical development (Sheikh et al., 2012).

Application in Organic Synthesis and Catalysis

The Palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-aminopiperidine, derivable from this compound, was reported. This process used a substrate from a biorenewable feedstock and demonstrated regiospecific and stereospecific reactions crucial for organic synthesis (Van Steijvoort et al., 2016).

Exploration in Medicinal Chemistry

A study on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors included derivatives of 1-benzyl-4-(2-phthalimidoethyl)piperidine, related to this compound, indicating its potential application in medicinal chemistry and drug development (Sugimoto et al., 1992).

In Molecular Structure and Spectroscopic Analysis

Research on 1-Benzyl-4-(N-Boc-amino)piperidine, closely related to this compound, involved spectroscopic techniques and computational studies to understand its molecular structure, reactivity, and potential as a pharmaceutical compound (Janani et al., 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl 4-anilinopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIWISWAPVQGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363439
Record name tert-Butyl 4-anilinopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

125541-22-2
Record name tert-Butyl 4-anilinopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BOC-4-AP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB6P54SRS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidone (5.00 g) and aniline (2.23 g) was treated in the same manner as described in Preparation Example 37 to give white needles of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1.53 g (7.68 mmol) of BOC-piperidone and 13.4 g (77 mmol) of sodium sulfate in 28 mL acetic acid were treated with 0.78 mL (8.6 mmol) of aniline. After 10 min, 8.2 g (39 mmol) of sodium triacetoxyborohydride was added. After 45 min, the solution was poured onto ice, and neutralized by portionwise addition of solid sodium bicarbonate (ca. 45 g). The resulting solution was extracted with five portions of CHCl3 ; the organics were washed with brine, dried over MgSO4, filtered, concentrated, and purified via flash chromatography (10:1 to 5:1 to 2:1 hexane-EtOAc) to provide 1.703 g of the title compound as a white solid.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Using general procedure A, 1-Boc-4-piperidone (2.42 g, 12.1 mmol) and aniline (1.0 mL, 11.0 mmol) gave 4-phenylamino-piperidine-1-carboxylic acid tert-butyl ester as a white solid (2.82 g, 93%).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of Boc-4-piperidone (4.0 g, 20 mmol), aniline (1.9 ml, 20 mmol), and acetic acid, glacial (1.4 ml, 24 mmol) in dichloroethane (60 mL) was added sodium triacetoxyborohydride (6.0 g, 28 mmol) portionwise at RT. The suspension was stirred at RT for 24 h, diluted with water and extracted with dichloromethane. The organic layer was dried over Na2SO4 and concentrated. The residue was purified by ISCO using 0-30% EtOAc in Hexanes to give tert-butyl 4-(phenylamino)piperidine-1-carboxylate (2.5 g, 45% yield).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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